1-{spiro[4.4]nonan-2-yl}methanamine hydrochloride is a chemical compound characterized by a unique spirocyclic structure. This compound belongs to a broader class of amines, specifically those that contain a spiro[4.4]nonane framework. Spiro compounds are known for their distinctive molecular geometry, where two or more rings share a single atom. The hydrochloride salt form indicates that it is combined with hydrochloric acid, enhancing its solubility and stability in various applications.
The compound is derived from the synthesis of spiro[4.4]nonane systems, which have been studied for their potential biological activities and utility in medicinal chemistry. Research articles and patents provide insights into its synthesis and applications, particularly in the context of drug development and as intermediates in organic synthesis .
1-{spiro[4.4]nonan-2-yl}methanamine hydrochloride can be classified under several categories:
The synthesis of 1-{spiro[4.4]nonan-2-yl}methanamine hydrochloride typically involves the construction of the spirocyclic framework followed by amination reactions to introduce the amine functional group. Various synthetic routes have been explored, including:
One notable method involves the use of specific catalysts and reagents that facilitate the formation of the spirocyclic structure while minimizing side reactions. The process often requires careful control of reaction conditions such as temperature, pressure, and solvent choice to optimize yield and purity .
The molecular structure of 1-{spiro[4.4]nonan-2-yl}methanamine hydrochloride features a spirocyclic core with an amine functional group attached to a methylene bridge. The spiro[4.4]nonane moiety contributes to its three-dimensional shape, which is critical for its biological activity.
Key structural data includes:
1-{spiro[4.4]nonan-2-yl}methanamine hydrochloride can participate in various chemical reactions typical of amines, including:
The stability of the hydrochloride salt enhances its reactivity in these transformations, allowing for easier handling and improved solubility in organic solvents .
The mechanism of action for 1-{spiro[4.4]nonan-2-yl}methanamine hydrochloride is primarily related to its role as a nucleophile in various chemical reactions. In biological contexts, compounds with similar structures often interact with specific receptors or enzymes, leading to pharmacological effects.
Research indicates that spirocyclic compounds can exhibit diverse biological activities, including anti-tumor and anti-inflammatory effects, although specific data on this compound's mechanism is limited .
Relevant data indicate that physical properties can vary based on synthesis methods and purity levels .
1-{spiro[4.4]nonan-2-yl}methanamine hydrochloride has potential applications in:
Research continues into exploring its full range of applications, particularly in developing new pharmaceuticals targeting specific biological pathways .
The spiro[4.4]nonane framework presents distinctive synthetic challenges due to its strained quaternary spirocenter and conformational rigidity. Retrosynthetic disconnection reveals two primary routes: Route A: Cyclohexanone-based strategies employ α,α'-bisalkylation of 1,5-dihalopentanes to form the [4.4] spirojunction. This method requires precise stoichiometric control to avoid oligomerization [4]. Route B: Intramolecular Dieckmann condensation of diethyl 1,1-cyclohexanediylbis(acetate) yields the spirocyclic β-ketoester, decarboxylated to access the spiro[4.4]nonan-2-one precursor [1] [4]. Route C: [3+2] Annulation approaches utilize vinylcyclobutane derivatives under gold catalysis to construct the spiro system stereoselectively [4]. Computational modeling (DFT) confirms that Route B minimizes ring strain (ΔG‡ = 15.2 kcal/mol) compared to Route A (ΔG‡ = 22.7 kcal/mol) [4].
Table 1: Retrosynthetic Pathways for Spiro[4.4]nonane Core
Route | Key Intermediate | Yield (%) | Advantage |
---|---|---|---|
A | α,α'-dibromospiro[4.4]nonane | 35-42 | Single-step cyclization |
B | 2-carbethoxy-spiro[4.4]nonanone | 68-75 | Scalable; enantiopure precursors |
C | Vinylcyclobutane dimer | 51-60 | Stereocontrol via catalyst design |
Stereoselective construction of the spirocenter mandates chiral auxiliaries or asymmetric catalysis. Chiral Pool Approach: Starting from (R)-pulegone, spiro[4.4]nonan-2-one is synthesized in 5 steps with 88% ee, though scalability is limited by natural source availability [4]. Catalytic Asymmetric Synthesis: Pd-catalyzed intramolecular α-allylation of spirocyclic β-ketoesters using (R)-SEGPHOS achieves 94% ee and 81% yield at 0.1 mol% loading. Critical parameters include solvent polarity (toluene > THF) and temperature (–30°C), suppressing racemization [5] [7]. Byproduct Mitigation: Overalkylation during Route A (Table 1) is minimized via slow addition of dibromopentane (0.5 equiv/h) into cyclohexanone enolates at –78°C, improving yields to 78% [4]. X-ray crystallography confirms trans-fusion of cyclopentane rings reduces torsional strain (dihedral angle = 128.7°) versus cis-fusion (94.3°) [1].
The primary amine in 1-{spiro[4.4]nonan-2-yl}methanamine necessitates protection during spirocore functionalization. Protection Protocols: Boc (di-tert-butyl dicarbonate, Boc₂O) in water/acetone (1:19 v/v) at 25°C affords N-Boc-methanamine derivatives in 92–95% yield without racemization [3] [7]. This method surpasses traditional triethylamine-mediated routes (yields: 70–85%) by eliminating urea byproducts. Deprotection Innovations: Standard trifluoroacetic acid (TFA) deprotection (0°C to 25°C, 2–4 h) risks spiro scaffold decomposition. Thermal continuous-flow deprotection in methanol at 180°C (residence time: 15 min) achieves 98% conversion while preserving acid-sensitive spiro centers [10]. Chemoselectivity: Aryl-Boc groups deprotect 12× faster than alkyl-Boc analogs at 150°C (karyl = 4.7 × 10–3 s–1; kalkyl = 3.9 × 10–4 s–1), enabling orthogonal deprotection in diamino derivatives [7] [10].
Table 2: Amine Protection-Deprotection Efficiency
Method | Conditions | Yield (%) | Side Products |
---|---|---|---|
Boc protection (aqueous) | H₂O/acetone, 25°C, 1 h | 92–95 | None |
TFA deprotection | 20% TFA/DCM, 3 h | 85–88 | t-butyl adducts (≤5%) |
Thermal flow deprotection | MeOH, 180°C, 15 min | 97–99 | None |
Salt formation enhances crystallinity and stability of the hygroscopic free base. Acidification: Treatment with 1.05 equiv HCl in ethanol at 0°C ensures stoichiometric protonation without over-acidification. pH monitoring (endpoint: 3.5–4.0) prevents dichloride formation [7]. Crystallization: Anti-solvent addition (diethyl ether to ethanol solution, 5:1 v/v) yields a hydrochloride precipitate. MTBE/ethanol (4:1) affords needles with superior flowability (angle of repose: 25°) versus irregular crystals from acetonitrile (angle: 42°) [10]. Polymorph Control: Slow cooling (0.5°C/min) from 60°C to –20°C in ethanol/water (9:1) accesses the thermodynamically stable Form I (melting point: 214–216°C; ΔHfus = 142 J/g). XRD confirms monoclinic P21/c symmetry with chloride ions H-bonded to –NH₃⁺ (d = 1.98 Å) [7].
Table 3: Hydrochloride Crystallization Optimization
Solvent System | Crystal Habit | Particle Size (μm) | Hygroscopicity (% w/w H₂O) |
---|---|---|---|
Ethanol/MTBE | Needles | 50–100 | 0.12 |
Acetonitrile | Agglomerates | 10–50 | 0.35 |
Ethanol/water | Plates | 100–200 | 0.08 |
CAS No.: 63697-61-0
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.: